N'-(4-Chlorobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-(4-Chlorobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Chlorobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-chlorobenzaldehyde with 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Chlorobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the chlorine atom could produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for various diseases due to its biological activity.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(4-Chlorobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-Chlorobenzylidene)-3-(4-nitrophenyl)-1H-pyrazole-5-carbohydrazide
- N’-(4-Methylbenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
- N’-(4-Chlorobenzylidene)-3-(3-methylphenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-(4-Chlorobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the nitro group, chlorobenzylidene moiety, and pyrazole ring can influence its reactivity, stability, and interactions with biological targets.
Properties
CAS No. |
302918-42-9 |
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Molecular Formula |
C17H12ClN5O3 |
Molecular Weight |
369.8 g/mol |
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H12ClN5O3/c18-13-6-4-11(5-7-13)10-19-22-17(24)16-9-15(20-21-16)12-2-1-3-14(8-12)23(25)26/h1-10H,(H,20,21)(H,22,24)/b19-10+ |
InChI Key |
IMOCWBQIVOOPTO-VXLYETTFSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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